molecular formula C18H25N3O2 B6030343 N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide

N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B6030343
M. Wt: 315.4 g/mol
InChI Key: VVDJWVCJQVKKED-UHFFFAOYSA-N
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Description

N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide, also known as INDY, is a small molecule inhibitor that has shown promising results in scientific research. INDY has been found to have potential therapeutic applications in various fields, including cancer research, neurology, and immunology.

Scientific Research Applications

N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurology, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been found to modulate the immune response and can potentially be used to treat autoimmune diseases.

Mechanism of Action

The mechanism of action of N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide involves the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that plays a crucial role in the regulation of the immune response. By inhibiting IDO, this compound can modulate the immune response and potentially treat various diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurology, this compound has been found to have neuroprotective effects and can potentially improve cognitive function. In immunology, this compound has been found to modulate the immune response and can potentially treat autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its specificity for IDO inhibition. This compound has been found to have a high affinity for IDO, making it a potent inhibitor. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the research on N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide. One direction is to explore its potential therapeutic applications in other fields, such as infectious diseases and cardiovascular diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system.
Conclusion
In conclusion, this compound, or this compound, is a small molecule inhibitor that has shown promising results in scientific research. This compound has potential therapeutic applications in various fields, including cancer research, neurology, and immunology. Its mechanism of action involves the inhibition of the enzyme IDO, and it has various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this promising compound.

Synthesis Methods

The synthesis of N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide involves a multi-step process that includes the formation of the indazole ring, the coupling of the indazole with the pyran ring, and the addition of the carboxamide group. The final product is obtained through a purification process that involves column chromatography and recrystallization. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

properties

IUPAC Name

N-(3-indazol-1-ylpropyl)-2,2-dimethyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2)12-14(8-11-23-18)17(22)19-9-5-10-21-16-7-4-3-6-15(16)13-20-21/h3-4,6-7,13-14H,5,8-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDJWVCJQVKKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)NCCCN2C3=CC=CC=C3C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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